molecular formula C6H8N2O2 B14791160 2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione

2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione

Cat. No.: B14791160
M. Wt: 140.14 g/mol
InChI Key: KFIDAKBCPVAUOD-UHFFFAOYSA-N
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Description

2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione is a heterocyclic compound with a unique structure that includes both pyrrole and imidazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with a dehydrogenating agent such as Hg(II)-EDTA . This reaction facilitates the formation of the desired tetrahydro compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione is unique due to its specific arrangement of the pyrrole and imidazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione

InChI

InChI=1S/C6H8N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4H,1-3H2,(H,7,10)

InChI Key

KFIDAKBCPVAUOD-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC(=O)N2CC1=O

Origin of Product

United States

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